molecular formula C8H8BrN3 B2576810 1-[(1S)-1-azidoethyl]-2-bromobenzene CAS No. 943779-19-9

1-[(1S)-1-azidoethyl]-2-bromobenzene

Cat. No.: B2576810
CAS No.: 943779-19-9
M. Wt: 226.077
InChI Key: XJTIOQFWXMGIEI-LURJTMIESA-N
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Description

1-[(1S)-1-Azidoethyl]-2-bromobenzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a bromobenzene ring. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-azidoethyl]-2-bromobenzene typically involves the reaction of 2-bromobenzyl alcohol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azido group. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-Azidoethyl]-2-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 1-[(1S)-1-azidoethyl]-2-hydroxybenzene or other substituted derivatives.

    Reduction: Formation of 1-[(1S)-1-aminoethyl]-2-bromobenzene.

    Oxidation: Formation of oxidized derivatives such as this compound oxide.

Scientific Research Applications

1-[(1S)-1-Azidoethyl]-2-bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-2-bromobenzene involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s bromine atom can undergo substitution reactions, leading to the formation of derivatives with enhanced biological activity.

Comparison with Similar Compounds

  • 1-[(1S)-1-Azidoethyl]-4-bromo-2-fluorobenzene
  • 1-[(1S)-1-Azidoethyl]-2-chlorobenzene
  • 1-[(1S)-1-Azidoethyl]-2-iodobenzene

Comparison: 1-[(1S)-1-Azidoethyl]-2-bromobenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity and biological activity. Compared to its fluorinated, chlorinated, or iodinated analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIOQFWXMGIEI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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